molecular formula C11H20N2O2 B13895156 Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13895156
M. Wt: 212.29 g/mol
InChI Key: JIIFXMDXOJFVMW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2648861-36-1) is a bicyclic carbamate featuring a norbornane-like framework with a [4.2.0] ring system. The compound includes a tert-butoxycarbonyl (Boc) group at the 2-position and a trans configuration, which confers distinct stereochemical and electronic properties. It is widely utilized as a building block in pharmaceutical synthesis due to its rigid structure and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

JIIFXMDXOJFVMW-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2

Origin of Product

United States

Preparation Methods

Cyclization to Form the Diazabicyclo[4.2.0]octane Core

The bicyclic scaffold is typically formed through intramolecular cyclization reactions starting from suitably substituted linear or monocyclic precursors containing nitrogen atoms. Common approaches include:

  • Intramolecular Nucleophilic Substitution: Using aniline or aminoalkyl derivatives that undergo ring closure under basic or acidic catalysis to form the bicyclic ring system.
  • Enantioselective Cyclization: Employing chiral catalysts or auxiliaries to control stereochemistry during ring formation, often using transition metal catalysis or organocatalysis.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl ester functionality is commonly introduced by:

  • Carboxylation with tert-Butyl Chloroformate: Reacting the bicyclic amine intermediate with tert-butyl chloroformate under controlled conditions to form the carbamate ester at the 2-position.
  • Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group, which can be subsequently transformed into the carboxylate ester.

Enantioselective Synthesis

Achieving the trans stereochemistry (1S,6S) is critical for biological activity and is controlled by:

  • Using chiral catalysts or ligands in the cyclization step to favor one enantiomer.
  • Employing asymmetric allylic alkylation or decarboxylative allylic alkylation methods to introduce chiral centers with high enantiomeric excess.

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Column chromatography using silica gel or reverse-phase media.
  • Crystallization to obtain pure stereoisomers.

Characterization methods include NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Typical Synthetic Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Yield Notes
1 Cyclization Aminoalkyl precursors, base/acid catalyst Formation of bicyclic diazabicyclo[4.2.0]octane core High yield; stereochemistry control critical
2 Carboxylation/Protection tert-Butyl chloroformate or Boc2O, base Introduction of tert-butyl carbamate ester Moderate to high yield; mild conditions preferred
3 Enantioselective alkylation Chiral ligands/catalysts, allylic substrates Stereoselective formation of trans isomer Enantiomeric excess >90% achievable
4 Purification Chromatography, crystallization Pure tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Confirmed by NMR, MS, chiral HPLC

Representative Synthetic Procedure (Literature-Based)

A representative synthesis from the literature proceeds as follows:

  • Starting Material Preparation: Aniline derivatives or aminoalkyl precursors are prepared or purchased.
  • Cyclization: The precursor undergoes intramolecular nucleophilic substitution under basic conditions (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF) at mild temperatures to form the bicyclic diazabicyclo[4.2.0]octane core.
  • Carboxylation: The bicyclic amine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–25 °C to afford the tert-butyl carbamate ester.
  • Chiral Induction: If required, chiral catalysts such as Pd(0) complexes with chiral phosphine ligands are employed in allylic alkylation steps to induce the trans stereochemistry.
  • Isolation and Purification: The crude product is purified by silica gel chromatography, followed by recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
  • Characterization: The final product is characterized by ^1H NMR, ^13C NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

Comparative Analysis with Related Compounds

Compound Name Structural Difference Stereochemistry Application/Notes
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Cis isomer of the bicyclic core (1R,6S) or (1S,6R) Moderate GLP-1 receptor activity
Tert-butyl 2,5-diazabicyclo[2.2.2]octane Different bicyclic ring size and connectivity Variable Lower metabolic effects compared to trans isomer

This comparison highlights the importance of stereochemistry and ring structure in the biological and chemical properties of these compounds.

Research and Development Notes

  • Enantioselective synthesis methods are preferred for pharmaceutical applications due to the stereospecific biological effects of the trans isomer.
  • Industrial scale-up requires optimization of reaction conditions to maximize yield and minimize by-products.
  • The bicyclic scaffold is a valuable building block for complex medicinal chemistry targets, including GLP-1 receptor modulators and other therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The target compound is differentiated from analogs by its bicyclo[4.2.0]octane core. Key structural comparisons include:

Compound Name Bicyclic System Substituents Configuration CAS Number Reference
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate [4.2.0] octane Boc at C2, trans stereochemistry trans 2648861-36-1
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate [4.2.0] octane Boc at C2, cis stereochemistry cis 2514607-31-7
Tert-butyl 2,5-diazabicyclo[5.1.0]octane-2-carboxylate [5.1.0] octane Boc at C2, phenyl/fluorophenyl groups variable Multiple (e.g., 8ac, 8ea)
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate [3.2.1] octane Boc at C6, methyl/benzyl groups variable 1207840-19-4

Key Observations :

  • Ring Strain and Conformation: The [4.2.0] system (norbornane analog) exhibits higher ring strain compared to [5.1.0] or [3.2.1] systems, influencing reactivity in ring-opening or functionalization reactions .
  • Stereochemistry : The trans configuration in the target compound reduces steric hindrance between the Boc group and adjacent bridgehead hydrogen, enhancing solubility in polar solvents compared to the cis isomer .

Key Observations :

  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 8ed) enhance electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling .
  • Boc Protection : The Boc group in the target compound improves stability under basic conditions, facilitating peptide coupling or deprotection steps .

Key Observations :

  • Cyclopropene Precursors : Common for [4.2.0] and [5.1.0] systems, enabling strain-driven ring expansion .
  • Base Sensitivity : The target compound requires mild bases (e.g., KOH) to avoid Boc deprotection, whereas [5.1.0] analogs tolerate stronger bases due to steric shielding .

Spectroscopic and Physical Properties

Comparative spectral data highlight structural differences:

Compound (Example) $ ^1H $ NMR Shifts (ppm) $ ^{13}C $ NMR (ppm) Melting Point (°C) Purity (%) Reference
Target (2648861-36-1) δ 1.41 (s, Boc CH3), 4.34 (br, NH) δ 169.9 (C=O), 80.0 (Boc C-O) 112–113 >95
8ac ([5.1.0] analog) δ 7.14 (d, Ar-H), 4.20 (br, NH) δ 162.8 (C-F), 156.5 (C=O) 112–113 89
cis-Isomer (2514607-31-7) δ 1.50 (t, bridgehead H) δ 170.1 (C=O), 79.8 (Boc C-O) Not reported 98

Key Observations :

  • Boc Group Signature : All compounds show characteristic $ ^{13}C $ signals at ~80 ppm (Boc C-O) and ~169 ppm (C=O) .
  • Aromatic Protons : Halogenated analogs (e.g., 8ac) exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS Number: 2648861-36-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a GLP-1 receptor modulator. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structural Characteristics : The compound features a bicyclic structure known for its unique nitrogen-containing rings, which contribute to its biological properties.

GLP-1 Receptor Modulation

Recent studies have highlighted the potential of this compound as a GLP-1 receptor modulator , which plays a crucial role in glucose metabolism and appetite regulation. This modulation is particularly relevant in the context of treating cardiovascular diseases and metabolic disorders:

  • Mechanism of Action : The compound acts by enhancing the activity of GLP-1, a hormone that stimulates insulin secretion in response to meals, thereby lowering blood glucose levels and promoting satiety.

Case Studies and Research Findings

  • Case Study on Metabolic Effects :
    • A study demonstrated that administration of this compound in animal models resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups .
  • Biochemical Pathway Analysis :
    • Research involving gene expression profiling indicated that this compound influences pathways related to energy metabolism and lipid homeostasis, suggesting its potential utility in managing obesity-related conditions .
  • In Vitro Studies :
    • In vitro assays have shown that the compound effectively binds to GLP-1 receptors with high affinity, leading to enhanced downstream signaling pathways associated with glucose uptake .

Synthesis and Methodologies

The synthesis of this compound involves several steps, typically starting from readily available precursors through cyclization reactions followed by carboxylation:

StepReaction TypeKey ReagentsYield
1CyclizationAniline derivativesHigh
2Carboxylationtert-butyl chloroformateModerate

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure TypeBiological Activity
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylateBicyclicModerate GLP-1 activity
Tert-butyl 2,5-diazabicyclo[2.2.2]octaneBicyclicLow metabolic effects

Q & A

Q. What are the standard synthetic routes for tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate?

The synthesis typically involves cyclization of a carbamate precursor under basic conditions. For example, treatment of tert-butyl (2-substituted ethyl)carbamates with powdered KOH (1.2–2.5 equiv) at 35°C for 8–16 hours initiates intramolecular nucleophilic attack, forming the bicyclic scaffold. Purification via silica gel chromatography (hexane:ethyl acetate gradients) isolates the product in yields up to 89% . Key steps include precise control of reaction time and base stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the compound's structure?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. HRMS validates molecular ions (e.g., [M+Na]+ with <2 ppm error), while NMR resolves bridgehead protons and stereochemistry. For example, ¹H NMR signals at δ 1.41 ppm (tert-butyl) and δ 3.37–4.34 ppm (diazabicyclo protons) confirm regioselectivity . IR spectroscopy (1701 cm⁻¹ for carbonyl) and X-ray crystallography (for solid-state conformation) provide additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the cyclization step?

Optimization involves:

  • Molar ratios : Using 1.2 equiv of nucleophilic reagents to drive cyclization .
  • Temperature control : Maintaining 35°C to balance reaction rate and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Purification : Gradient elution in chromatography minimizes co-elution of stereoisomers. Comparative studies show extended reaction times (16 hours vs. 8 hours) improve yields by 10–15% for sterically hindered substrates .

Q. What computational methods predict the stereoelectronic properties of this diazabicyclo scaffold?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 5.2 eV) and hyperpolarizability, indicating charge-transfer potential. Vibrational spectroscopy coupled with DFT simulations assigns IR bands (e.g., 1650 cm⁻¹ for amide C=O) and predicts reactivity toward electrophiles . Molecular dynamics simulations model solvent effects on conformational stability .

Q. How are contradictory NMR data resolved in structurally similar analogs?

Overlapping signals (e.g., bridgehead protons) are resolved using:

  • Variable-temperature NMR : Distinguishes dynamic processes (e.g., ring puckering).
  • COSY/NOESY : Maps through-space couplings to confirm bicyclic geometry.
  • Isotopic labeling : Deuterated analogs simplify splitting patterns (e.g., tert-butyl-d9 in ). For example, diastereotopic protons in the diazabicyclo core exhibit distinct coupling constants (J = 7.1–13.2 Hz) in ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.